3-Bromo-6-fluoro-4-iodo-2-picoline
Description
3-Bromo-6-fluoro-4-iodo-2-picoline is a halogenated pyridine derivative with a methyl group at the 2-position and bromo, fluoro, and iodo substituents at positions 3, 6, and 4, respectively. This compound belongs to the picoline family (methyl-substituted pyridines), where halogenation enhances reactivity and utility in cross-coupling reactions, pharmaceutical intermediates, and materials science. The combination of halogens (Br, F, I) introduces distinct electronic and steric effects, making it a candidate for tailored synthesis pathways.
Properties
CAS No. |
884494-46-6 |
|---|---|
Molecular Formula |
C6H4BrFIN |
Molecular Weight |
315.91 g/mol |
IUPAC Name |
3-bromo-6-fluoro-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4BrFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 |
InChI Key |
UPYIASKXXIPZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)F)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-4-iodo-2-picoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the pyridine ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of 3-Bromo-6-fluoro-4-iodo-2-picoline may involve optimized and scalable versions of the above synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are examples of technologies that can be employed to enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-4-iodo-2-picoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, iodine) can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-fluoro-4-iodo-2-picoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-4-iodo-2-picoline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity for these targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate access .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : Direct studies on 3-bromo-6-fluoro-4-iodo-2-picoline are scarce. Most inferences derive from analogs like 3-bromo-6-fluoro-2-methylpyridine, which lacks iodine’s unique reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
